

3-Fluoro-4-(methylsulfonyl)aniline structural formula and nomenclature

Author: BenchChem Technical Support Team. **Date:** December 2025

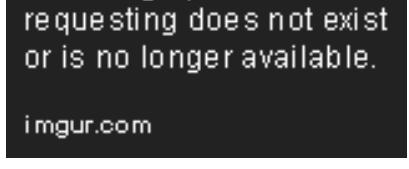
Compound of Interest

Compound Name: 3-Fluoro-4-(methylsulfonyl)aniline

Cat. No.: B1344129

[Get Quote](#)

An In-depth Technical Guide to 3-Fluoro-4-(methylsulfonyl)aniline


This technical guide provides a comprehensive overview of the structural formula, nomenclature, physicochemical properties, and synthetic considerations for **3-Fluoro-4-(methylsulfonyl)aniline**. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Structural Formula and Nomenclature

3-Fluoro-4-(methylsulfonyl)aniline is an aromatic organic compound featuring an aniline ring substituted with a fluorine atom and a methylsulfonyl group.

Structural Formula:

The image you are requesting does not exist or is no longer available.
imgur.com

- 2D Structure: (Note: A placeholder image is used. A chemical drawing software would be used to generate the actual structure.)
- SMILES:CS(=O)(=O)c1ccc(N)c(F)c1

Nomenclature:

Identifier	Value
IUPAC Name	3-Fluoro-4-(methylsulfonyl)aniline
CAS Number	252561-34-5
Molecular Formula	C ₇ H ₈ FNO ₂ S
Molecular Weight	189.21 g/mol
InChI Key	WSARYNAINPBAEY-UHFFFAOYSA-N
Synonyms	3-fluoro-4-(methylsulfonyl)benzenamine

Physicochemical Properties

The following table summarizes the available physicochemical data for **3-Fluoro-4-(methylsulfonyl)aniline**. It is important to note that much of the publicly available data is predicted through computational models.

Property	Value	Source
Physical Form	Solid	
Boiling Point	409.0 ± 45.0 °C (Predicted)	
Density	1.374 ± 0.06 g/cm ³ (Predicted)	
pKa	2.72 ± 0.10 (Predicted)	
Storage Temperature	4°C, protect from light	

Synthesis and Experimental Protocols

As a specialized chemical intermediate, detailed public-domain synthesis protocols for **3-Fluoro-4-(methylsulfonyl)aniline** are not readily available. However, a plausible and common synthetic route for analogous anilines involves the reduction of the corresponding nitro compound.

Proposed Synthetic Pathway:

A general two-step approach is proposed:

- Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,2-difluoro-4-nitrobenzene with sodium methanesulfinate to introduce the methylsulfonyl group.
- Nitro Group Reduction: Reduction of the resulting 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene to the target aniline.

General Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Fluoro-2-(methylsulfonyl)-4-nitrobenzene

- To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium methanesulfinate (1.1 equivalents).
- Heat the reaction mixture at a temperature range of 80-120°C.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene.

Step 2: Synthesis of **3-Fluoro-4-(methylsulfonyl)aniline**

- Dissolve the 1-fluoro-2-(methylsulfonyl)-4-nitrobenzene (1 equivalent) from the previous step in a suitable solvent mixture, such as ethanol and water.
- Add a reducing agent. A common method is the use of iron powder (Fe) and an acid catalyst like ammonium chloride (NH₄Cl) or hydrochloric acid (HCl).[\[1\]](#)

- Heat the reaction mixture to reflux (typically 70-90°C).
- Monitor the disappearance of the starting material by TLC.
- Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
- Concentrate the filtrate to remove the organic solvent.
- Neutralize the aqueous residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
- Dry the combined organic layers, concentrate, and purify the final product, **3-Fluoro-4-(methylsulfonyl)aniline**, via column chromatography or recrystallization.

Spectroscopic Data (Expected)

Experimental spectroscopic data for **3-Fluoro-4-(methylsulfonyl)aniline** is not widely published. The following sections describe the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy:

- Aromatic Region (approx. 6.5-8.0 ppm): Three signals corresponding to the three protons on the aromatic ring. The proton ortho to the amino group and meta to the fluorine will likely appear as a doublet. The proton meta to the amino group and ortho to the fluorine will show coupling to the fluorine atom (doublet of doublets). The proton between the sulfonyl and fluoro groups will also exhibit complex coupling.
- Amino Group (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, the chemical shift of which is dependent on the solvent and concentration.
- Methyl Group (-SO₂CH₃): A sharp singlet around 3.0-3.3 ppm.

¹³C NMR Spectroscopy:

- Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

Other carbons will also show smaller two- and three-bond couplings to fluorine. The carbon attached to the sulfonyl group will be shifted downfield.

- Methyl Carbon: A single peak for the methyl carbon of the sulfonyl group, expected around 40-45 ppm.

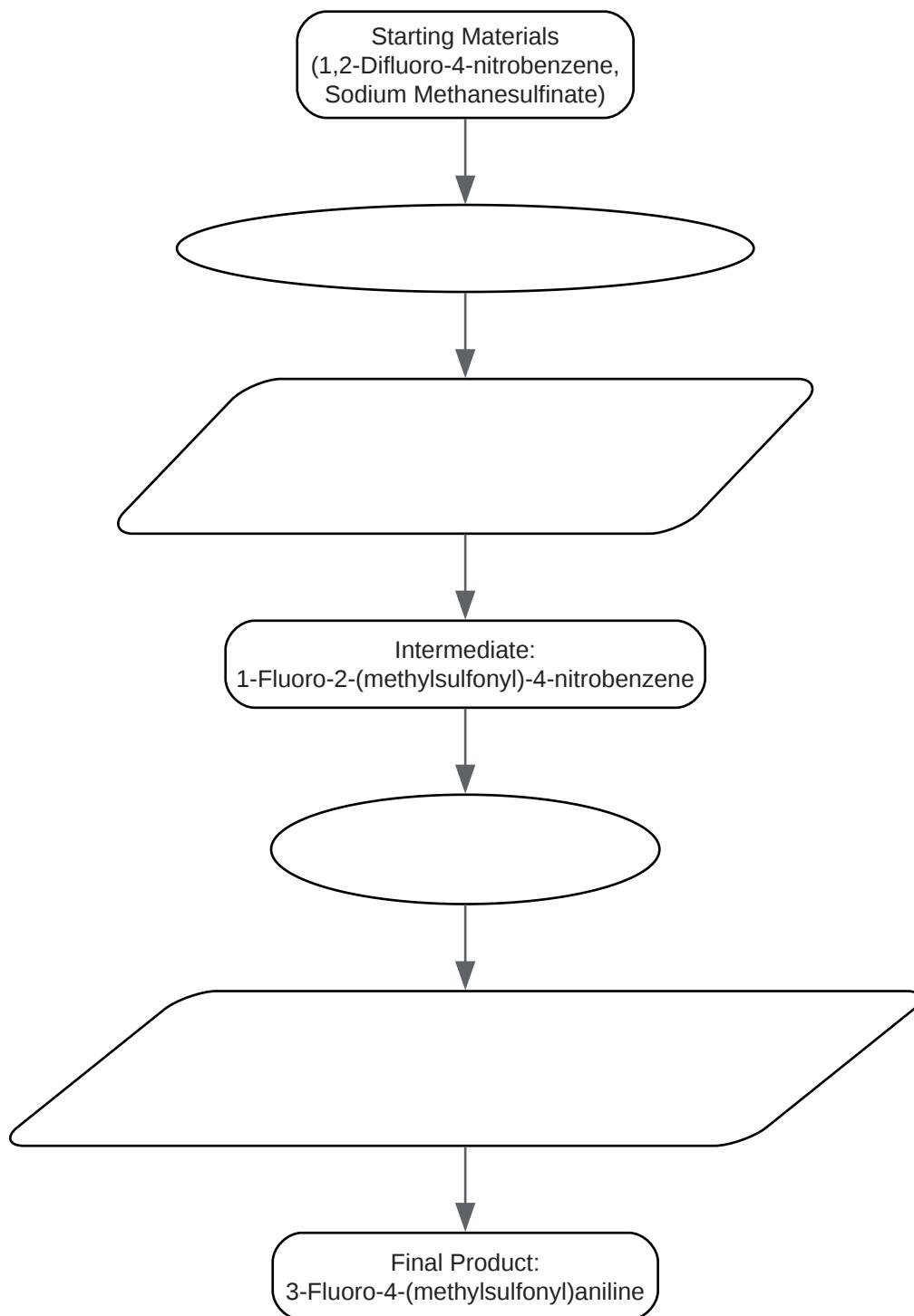
FT-IR Spectroscopy:

- N-H Stretching: Two characteristic sharp peaks for the primary amine in the range of 3300-3500 cm^{-1} .
- S=O Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfone group, typically found around 1150 cm^{-1} and 1350 cm^{-1} , respectively.
- C-F Stretching: A strong band in the region of 1200-1300 cm^{-1} .
- Aromatic C-H and C=C Stretching: Peaks in the regions of 3000-3100 cm^{-1} and 1450-1600 cm^{-1} , respectively.

Mass Spectrometry:

- Molecular Ion Peak (M^+): The mass spectrum run under electron ionization (EI) would be expected to show a molecular ion peak at $\text{m/z} = 189$.
- Fragmentation Pattern: Common fragmentation pathways for aromatic sulfones may include the loss of the methyl group ($\bullet\text{CH}_3$) to give a fragment at $\text{m/z} = 174$, or the loss of sulfur dioxide (SO_2) to yield a fragment at $\text{m/z} = 125$.

Applications in Research and Drug Development


Substituted anilines are crucial building blocks in medicinal chemistry. While specific biological activities for **3-Fluoro-4-(methylsulfonyl)aniline** are not extensively documented, its structural motifs are present in various pharmacologically active compounds.

- Pharmaceutical Intermediate: The molecule serves as a versatile intermediate for the synthesis of more complex molecules.^[2] The aniline group provides a reactive handle for amide bond formation, diazotization, or nucleophilic substitution reactions.

- Scaffold in Drug Design: The methylsulfonyl group is a key pharmacophore in many drugs, notably as a feature in COX-2 selective inhibitors.[2] The fluorine atom can be used to modulate the electronic properties and metabolic stability of a potential drug candidate.[2] This makes **3-Fluoro-4-(methylsulfonyl)aniline** a valuable starting material for creating libraries of compounds for screening in drug discovery programs.[2]

Workflow and Pathway Diagrams

The following diagram illustrates a generalized workflow for the synthesis of **3-Fluoro-4-(methylsulfonyl)aniline** as described in the experimental protocols section.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **3-Fluoro-4-(methylsulfonyl)aniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline|CAS 864146-96-3 [benchchem.com]
- To cite this document: BenchChem. [3-Fluoro-4-(methylsulfonyl)aniline structural formula and nomenclature]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1344129#3-fluoro-4-methylsulfonyl-aniline-structural-formula-and-nomenclature\]](https://www.benchchem.com/product/b1344129#3-fluoro-4-methylsulfonyl-aniline-structural-formula-and-nomenclature)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com